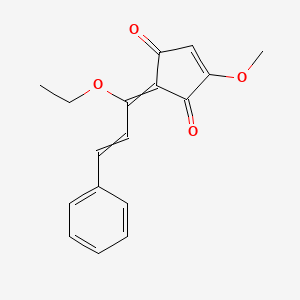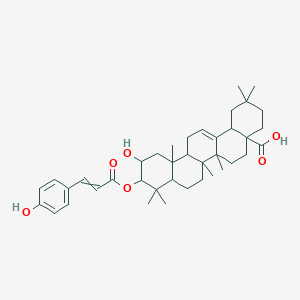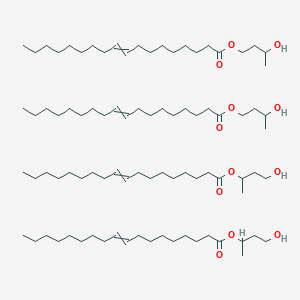
4-Hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are organic compounds that belong to the class of fatty acid esters. These compounds are characterized by the presence of a long hydrocarbon chain (octadec-9-enoate) esterified with a hydroxybutyl group. They are often used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 4-hydroxybutan-2-one or 3-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of these esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Octadec-9-enoic acid and butanoic acid derivatives.
Reduction: Octadec-9-enol and butanol derivatives.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in lipid metabolism and as potential bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of these esters involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, they may inhibit or activate specific enzymes involved in lipid metabolism, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but without the ester group.
4-Hydroxybutan-2-one: A ketone with a similar hydroxybutyl group but without the long hydrocarbon chain.
3-Hydroxybutanol: An alcohol with a similar hydroxybutyl group but without the long hydrocarbon chain.
Uniqueness
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are unique due to their combination of a long hydrocarbon chain and a hydroxybutyl group. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and specific biological activities .
Properties
Molecular Formula |
C88H168O12 |
|---|---|
Molecular Weight |
1418.3 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate |
InChI |
InChI=1S/4C22H42O3/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23;2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h4*10-11,21,23H,3-9,12-20H2,1-2H3 |
InChI Key |
NTHKRDIUQCILKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





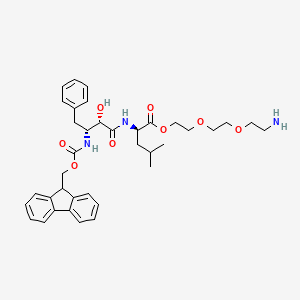
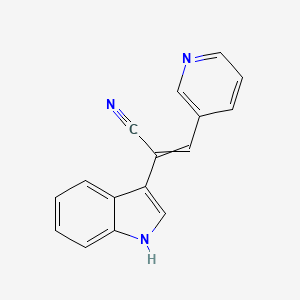
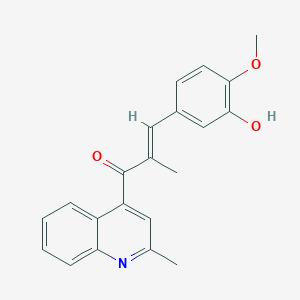
![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
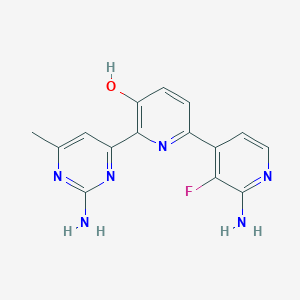
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
